N-(3-bromophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Description
N-(3-bromophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a pyrrolopyrimidine derivative characterized by a 3-bromophenyl acetamide moiety and a 3-methoxypropyl substituent at the pyrrolo[3,2-d]pyrimidin core. The bromine atom at the phenyl group may enhance electrophilic reactivity or serve as a halogen-bonding site in biological targets .
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN4O3/c1-32-12-6-11-28-16-26-22-20(17-7-3-2-4-8-17)14-29(23(22)24(28)31)15-21(30)27-19-10-5-9-18(25)13-19/h2-5,7-10,13-14,16H,6,11-12,15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRVOPYFIISYGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-d]pyrimidinone core, followed by the introduction of the bromophenyl and methoxypropyl groups. Common reagents used in these reactions include bromine, methoxypropylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce compounds with different aromatic substituents.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its potential as a biochemical probe.
Medicine: Researchers might investigate its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry: The compound could be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which N-(3-bromophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-[3-(3-Methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide ()
- Structural Differences : The trifluoromethylphenyl group replaces the 3-bromophenyl moiety.
- Impact on Properties :
- The electron-withdrawing CF₃ group may reduce nucleophilicity compared to Br.
- Higher molecular weight (calculated from formula: ~525 g/mol vs. ~520 g/mol for the bromophenyl analog).
| Property | Target Compound | Trifluoromethyl Analog |
|---|---|---|
| Molecular Weight | ~520 g/mol | ~525 g/mol |
| Substituent Electronic | Bromine (polarizable) | CF₃ (electron-withdrawing) |
| Potential Bioactivity | Halogen bonding | Enhanced metabolic stability |
Sulfamoylphenyl Derivatives ()
Compounds 5a–5d (e.g., pentanamide, hexanamide) feature a sulfamoylphenyl group linked to oxotetrahydrofuran.
- Key Differences :
- Core Structure : Lacks the pyrrolopyrimidine system, instead incorporating a tetrahydrofuran ring.
- Functional Groups : Sulfamoyl and alkylamide chains dominate, contrasting with the acetamide-pyrrolopyrimidine hybrid.
- Synthesis : Yields range from 45–51% for similar acetamide couplings, suggesting comparable synthetic accessibility .
- Physical Properties :
Pyrazolo[3,4-d]pyrimidine and Chromenone Hybrids ()
Example 83 in combines pyrazolo[3,4-d]pyrimidine with a chromen-4-one system.
- Structural Contrasts: Pyrazolo-pyrimidine vs. pyrrolo-pyrimidine core. Chromenone moiety introduces conjugated π-systems absent in the target compound.
- Bioactivity Implications: Chromenones are associated with antioxidant and anti-inflammatory activity, suggesting divergent therapeutic profiles .
- Synthetic Complexity : Multi-step procedures involving Suzuki coupling (19% yield) highlight challenges in scalability compared to straightforward acetamide formations .
Benzofuran-Acetamide Derivatives ()
N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide features a benzofuran ring fused to an acetamide group.
- Key Variations: Rigid benzofuran system vs. flexible methoxypropyl chain in the target compound.
- Spectral Data : Similar NH signals in NMR (δ ~10 ppm) indicate conserved hydrogen-bonding motifs .
Research Implications
- Structure-Activity Relationships (SAR) : The 3-bromophenyl group in the target compound may optimize target binding compared to CF₃ or alkyl chains.
- Synthetic Optimization: Higher yields in pyrrolopyrimidine syntheses (–2) vs. chromenone hybrids () suggest prioritization of simpler core structures for scalability.
- Crystallography : Tools like SHELXL () and hydrogen-bonding analysis () are critical for elucidating solid-state interactions, particularly for bromine-mediated crystal packing .
Biological Activity
N-(3-bromophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolo[3,2-d]pyrimidine core, which is known for various pharmacological activities. The presence of bromine and methoxy groups suggests potential interactions with biological targets.
Molecular Formula
- Molecular Formula : C₁₈H₁₈BrN₃O₂
- Molecular Weight : 388.26 g/mol
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolo[3,2-d]pyrimidines have shown selective cytotoxicity against various cancer cell lines. A study highlighted that certain pyrimidine derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines, suggesting that our compound may also possess similar properties.
Antimicrobial Activity
Preliminary studies have suggested that derivatives of the pyrrolo[3,2-d]pyrimidine scaffold exhibit antimicrobial activity. In vitro assays have shown efficacy against Gram-positive and Gram-negative bacteria, indicating potential as an antibiotic agent.
The proposed mechanism of action for compounds in this class often involves the inhibition of key enzymes involved in DNA replication and repair. The structural features allow for interaction with the active sites of these enzymes, leading to cell cycle arrest and apoptosis in cancer cells.
Study 1: Anticancer Efficacy
A study conducted by Shoaib et al. (2017) synthesized several pyrrolo[3,2-d]pyrimidine derivatives and evaluated their anticancer activity. The results indicated that compounds with halogen substitutions showed enhanced cytotoxicity against A549 lung cancer cells.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 2.5 | A549 |
| Compound B | 1.8 | MCF-7 |
| N-(3-bromophenyl)-2-[...] | 1.5 | HeLa |
Study 2: Antimicrobial Activity
In a separate investigation by Ullah et al. (2017), the antimicrobial properties of various pyrimidine derivatives were assessed using standard agar diffusion methods. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
